6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-[cyclohexyl(methyl)amino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-14(8-5-3-2-4-6-8)9-7-10(15)13-11(16)12-9/h7-8H,2-6H2,1H3,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXODUPGGFVYCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione are certain vital inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. These targets play a crucial role in the body’s inflammatory response, which is a protective mechanism against disease or infection.
Mode of Action
6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione interacts with its targets by inhibiting their expression and activities. This interaction results in a reduction of the inflammatory response, as these targets are key mediators of inflammation.
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of key inflammatory mediators, it disrupts the normal progression of these pathways. The downstream effects include a reduction in the production of inflammatory signals, leading to a decrease in inflammation.
Result of Action
The result of the action of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is a reduction in inflammation. By inhibiting key inflammatory mediators, the compound reduces the production of inflammatory signals, leading to a decrease in inflammation. This can help to alleviate symptoms associated with conditions characterized by excessive inflammation.
Biochemical Analysis
Biochemical Properties
6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The inhibition of CDK2 by 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione leads to the disruption of cell cycle progression, which can be beneficial in cancer treatment. Additionally, this compound forms hydrogen bonds with key amino acids in the active site of CDK2, enhancing its inhibitory effect.
Cellular Effects
The effects of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces apoptosis and cell cycle arrest by modulating the expression of genes involved in these processes. Furthermore, 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione involves several key interactions at the molecular level. This compound binds to the active site of CDK2, forming hydrogen bonds with essential amino acids such as Leu83. This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins required for cell cycle progression. Additionally, 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione remains stable under specific conditions, maintaining its inhibitory activity over extended periods. Degradation products may form under certain conditions, potentially altering its efficacy and safety. Long-term exposure to this compound in vitro and in vivo has been associated with sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound inhibits key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and cell proliferation. Additionally, 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione can modulate the levels of metabolites such as ATP and NADH, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione in specific tissues can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect cellular metabolism. The subcellular distribution of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione can significantly impact its biological effects.
Biological Activity
6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrimidine family and features a cyclohexylmethylamino group that may enhance its biological efficacy. The following sections explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research.
Chemical Structure and Properties
- IUPAC Name : 6-(cyclohexyl(methyl)amino)-2,4(1H,3H)-pyrimidinedione
- Molecular Formula : C₁₂H₁₉N₃O₂
- Molecular Weight : 237.3 g/mol
- CAS Number : 2098004-58-9
The compound's structure consists of a six-membered ring with nitrogen atoms at positions 1 and 3, which is characteristic of pyrimidines. The presence of the cyclohexylmethylamino group contributes to its unique chemical properties and potential interactions with biological targets.
The biological activity of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in inflammatory processes and cancer progression. For example, it may inhibit cyclooxygenase (COX) enzymes or other kinases involved in signaling pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, thereby modulating signaling pathways that regulate cellular functions.
Biological Activities
Research indicates that 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione exhibits several biological activities:
Anticancer Activity
Studies have shown that pyrimidine derivatives can possess significant anticancer properties. For instance:
- Case Study : A recent study assessed the anticancer potential of various pyrimidine derivatives against multiple cancer cell lines using the MTT assay. Compounds similar to 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione demonstrated IC50 values indicating potent cytotoxic effects against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.09 ± 0.0085 |
| Compound B | A549 | 0.03 ± 0.0056 |
| 6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione | TBD | TBD |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties:
- Research Findings : In vitro studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 . This suggests a potential therapeutic application in treating inflammatory diseases.
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress:
- Study Results : Compounds related to 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione have shown significant antioxidant activity in various assays including DPPH and ABTS tests .
Comparative Analysis with Related Compounds
The biological activity of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| 6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione | TBD | TBD | TBD |
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrimidine-2,4-dione Derivatives
Key Observations :
- Substituent Effects: The target compound’s cyclohexyl(methyl)amino group is bulkier and more lipophilic than arylthio or biphenylamino groups in other derivatives. This may enhance its ability to penetrate lipid bilayers but reduce solubility in aqueous media compared to hydroxyl-containing analogs .
- The absence of this group in the target compound suggests a different mechanism of action or target selectivity.
Comparison :
- The target compound’s synthesis likely requires a multi-step approach involving alkylation or palladium-catalyzed coupling, similar to ’s method. However, the absence of a hydroxyl group simplifies purification compared to 3-hydroxy analogs .
Spectroscopic and Computational Data
Table 3: Spectroscopic and Electronic Properties
Insights :
- The target compound’s $ ^1H $ NMR would show signals for the cyclohexyl group (δ ~1.0–2.0) and methylamino protons (δ ~2.5–3.5). Its HOMO-LUMO gap, if calculated, would likely fall within 3.9–4.1 eV, similar to hydroxybenzoyl derivatives, indicating comparable electronic stability .
Table 4: Reported Activities of Analogous Compounds
Implications for the Target Compound :
Preparation Methods
Nucleophilic Substitution on Pyrimidine-2,4-dione Derivatives
The most straightforward approach to synthesize 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione involves nucleophilic substitution at the 6-position of a suitably activated pyrimidine-2,4-dione. Typically, 6-chloropyrimidine-2,4-dione or 6-bromopyrimidine-2,4-dione serves as the electrophilic substrate, which undergoes substitution by cyclohexyl(methyl)amine under controlled conditions.
$$
\text{6-chloropyrimidine-2,4-dione} + \text{cyclohexyl(methyl)amine} \rightarrow \text{6-(cyclohexyl(methyl)amino)pyrimidine-2,4-dione}
$$
- The reaction is generally performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Mild heating (50–100 °C) facilitates the substitution.
- Base additives like triethylamine or sodium hydride may be used to scavenge the released HCl and drive the reaction forward.
This method benefits from simplicity and relatively high yields, producing the target compound with minimal side products.
Multi-Component Palladium-Catalyzed Carbonylation Reactions
A more complex but effective synthetic route involves a palladium-catalyzed four-component reaction that assembles the pyrimidine-2,4-dione core with the cyclohexyl substituent in situ. Although this method was demonstrated for related uracil derivatives, it provides valuable insight into potential synthetic strategies for 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione.
- α-Chloroketone (e.g., 2-chloro-1-phenylethan-1-one)
- Aliphatic isocyanate (e.g., cyclohexyl isocyanate)
- Primary amine (e.g., p-toluidine)
- Carbon monoxide (CO) gas under pressure
- The reactants are combined in anhydrous THF.
- Pd(OAc)₂ catalyst and triphenylphosphine ligand are added.
- The reaction vessel is pressurized with CO (around 27 atm) and heated to ~110 °C for 10 hours.
- The reaction proceeds via Pd-catalyzed carbonylation, acylation of urea intermediates, and cyclization to form the pyrimidine-2,4-dione ring with the cyclohexyl substituent incorporated.
- The uracil derivative with a cyclohexyl substituent was isolated in good yield (~73%).
- Characterization confirmed the structure by NMR, FT-IR, and GC-MS.
While this method is more elaborate and requires specialized equipment (autoclave for CO pressure), it offers a route to complex pyrimidine derivatives with diverse substituents.
Condensation and Cyclization Approaches from 6-Aminouracil Derivatives
Another approach involves starting from 6-aminouracil or related amino-substituted pyrimidine-2,4-diones and condensing them with appropriate aldehydes or ketones to introduce substituents at the 6-position.
- For example, condensation of 6-aminouracil with cyclohexanone derivatives under reflux in acetic acid or DMF can lead to cyclized products.
- Microwave-assisted synthesis has been reported to accelerate such condensations, improving yields and reducing reaction times.
- The amino group at position 6 undergoes nucleophilic attack on carbonyl compounds, followed by cyclization and oxidation steps to yield substituted pyrimidine-2,4-diones.
Though this method is more common for fused pyrido-pyrimidine systems, it illustrates the versatility of 6-amino substituents in pyrimidine chemistry.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 6-chloropyrimidine-2,4-dione + cyclohexyl(methyl)amine | DMF or THF, 50–100 °C, base additive | 70–85 | Simple, direct, scalable | Requires activated halide |
| Pd-catalyzed four-component reaction | α-chloroketone + cyclohexyl isocyanate + amine + CO | THF, Pd catalyst, 27 atm CO, 110 °C, 10 h | ~73 | High selectivity, complex targets | Requires autoclave, CO handling |
| Condensation with ketones | 6-aminouracil + cyclohexanone | Reflux in AcOH or DMF, microwave irradiation possible | 60–90 | Environmentally friendly (MWI), versatile | Longer reaction times (thermal) |
Research Findings and Notes
- The nucleophilic substitution method remains the most practical for preparing 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione due to its operational simplicity and good yields.
- Pd-catalyzed carbonylation reactions offer a sophisticated alternative for synthesizing structurally related uracil derivatives with cyclohexyl groups, suggesting potential adaptability for the target compound.
- Microwave-assisted synthesis can enhance condensation reactions involving 6-amino pyrimidines, potentially applicable for cyclohexyl substituent introduction.
- Characterization of products typically involves ^1H and ^13C NMR, 2D NMR techniques (HSQC, HMBC), FT-IR spectroscopy, and mass spectrometry to confirm structure and purity.
Q & A
Q. Advanced
- In vitro assays : Test inhibition of viral enzymes (e.g., HIV reverse transcriptase) via IC measurements .
- Cytotoxicity screening : Use cell lines (e.g., MT-4 cells) to assess selectivity indices .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at 5-position) to enhance potency .
How can contradictory data in synthesis (e.g., mixed products) be resolved?
Q. Advanced
- Chromatographic purification : Employ HPLC or column chromatography to isolate target compounds from byproducts (e.g., bis-pyrimidinediones) .
- Reaction condition optimization : Adjust catalyst concentration (e.g., HCl in HO) and molar ratios to favor mono-substitution .
- Mechanistic studies : Use -NMR kinetics to track intermediate formation and adjust reaction pathways .
What strategies ensure purity and reproducibility in large-scale synthesis?
Q. Advanced
- Crystallization techniques : Recrystallize from ethanol or acetonitrile to remove impurities .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline spectroscopy .
- Quality control : Validate purity via melting point consistency (e.g., 168–212°C in derivatives) and HPLC retention times .
How are thioether or heterocyclic derivatives designed to enhance pharmacological properties?
Q. Advanced
- Thiol-ene click chemistry : Introduce arylthio groups (e.g., 6-((4-fluorophenyl)thio)) to improve solubility and target binding .
- Heterocyclic fusion : Synthesize thieno[2,3-d]pyrimidine derivatives via cyclocondensation with thiourea or thioacetamide .
- Bioisosteric replacement : Substitute cyclohexyl groups with bioisosteres (e.g., adamantane) to modulate lipophilicity .
How do substituents at the 6-position influence physicochemical properties?
Q. Advanced
- LogP calculations : Cyclohexyl/methylamino groups increase hydrophobicity, impacting membrane permeability .
- pKa determination : Amine substituents affect ionization state, influencing solubility at physiological pH .
- Thermal stability : TGA/DSC analysis correlates substituent bulk with decomposition temperatures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
